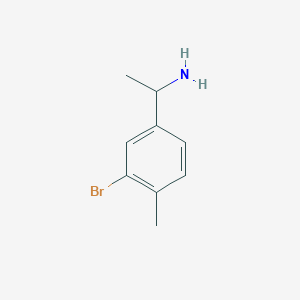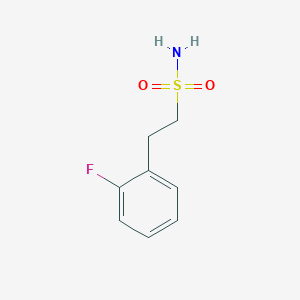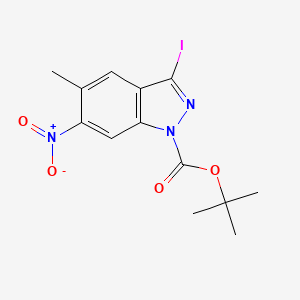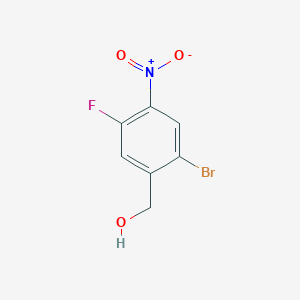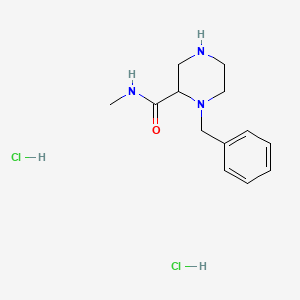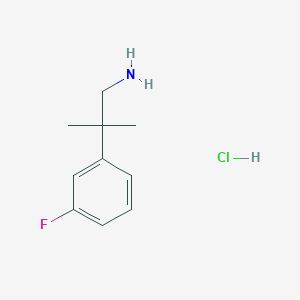
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as 3-FPM, is a synthetic stimulant of the phenethylamine class. It is the hydrochloride salt of 3-FPM, a compound first reported in the scientific literature in 2014. 3-FPM is a designer drug that has been sold as a research chemical and is often used in laboratory experiments. It has similar effects to amphetamines and acts as a stimulant and a euphoriant. It has been studied for its potential to be used as a therapeutic agent for the treatment of depression, anxiety, and other mental health disorders.
Scientific Research Applications
Neuroprotective Potential in Ischemic Stroke
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, specifically in the form of NPS 1392, has been identified as a potent, stereoselective antagonist of the NMDA receptor. This property indicates its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke. Its stereoselectivity was emphasized, with the levo isomer showing more affinity for the NMDA receptor. The compound's absolute configuration was confirmed via single-crystal X-ray diffraction analysis (S. Moe et al., 1999).
Blood Pressure Effects
Research has demonstrated that similar compounds, specifically 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and its N-methyl analog, exhibit weak pressor agent characteristics. The study highlighted that the primary amine of this structure is most pressor, and this activity diminishes with alkyl substitution of the amine. Interestingly, when the amino alkyl group is larger than methyl, pressor action is lost, and depressor effects are noted. These findings indicate a nuanced influence of such compounds on blood pressure (A. M. Lands, 1952).
Antidepressant Activity
A derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a similar compound, showed potential antidepressant activities. This was determined through experiments using a mice forced swimming test. This suggests a potential area of application in mental health, particularly for depressive disorders (Tao Yuan, 2012).
Anti-Influenza Virus Activity
Research into tricyclic compounds with a unique amine moiety, including 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, demonstrated potent anti-influenza A virus activity. This highlights the potential use of this chemical structure in developing novel anti-influenza virus agents for humans (M. Oka et al., 2001).
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoroamphetamine are known to have potent stimulant effects . This suggests that the compound might interact with neurotransmitter systems in the brain, particularly those involving dopamine, norepinephrine, and serotonin.
Mode of Action
Based on its structural similarity to other amphetamines, it is plausible that this compound may work by increasing the release of neurotransmitters (such as dopamine, norepinephrine, and serotonin) in the brain or inhibiting their reuptake, thereby enhancing their effects .
Biochemical Pathways
Given its potential similarity to other amphetamines, it might influence the monoaminergic system, affecting the synaptic transmission of neurotransmitters like dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Similar compounds such as phenmetrazine have been used as appetite suppressants and are known to be susceptible to abuse . This suggests that the compound might have significant bioavailability and central nervous system activity.
Result of Action
Based on its potential similarity to other amphetamines, it might lead to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby enhancing their effects and leading to stimulant and potentially entactogenic effects .
properties
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBGXTIPEHEJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743152 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
CAS RN |
1381944-57-5 | |
| Record name | Benzeneethanamine, 3-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



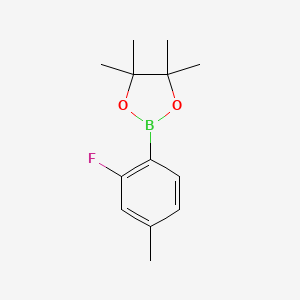
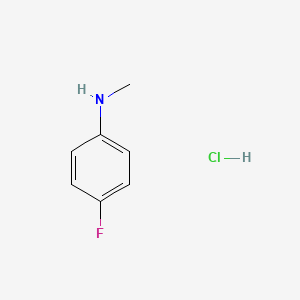

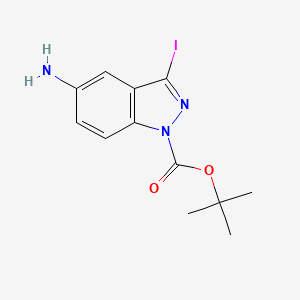
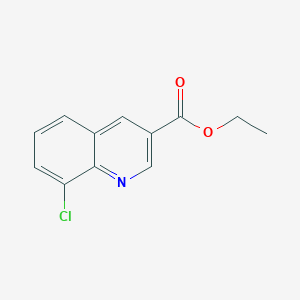

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)
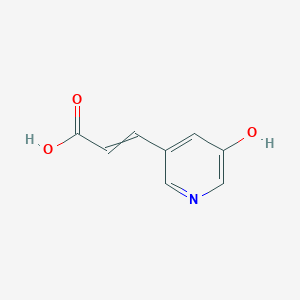
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)
